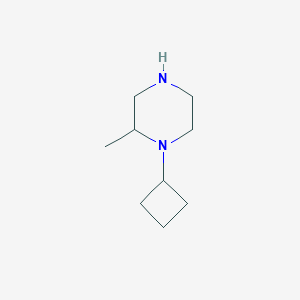![molecular formula C7H13NO2 B11766577 (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)
(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,9S)-3-oxa-7-azabicyclo[331]nonan-9-ol is a bicyclic compound that contains an oxygen and nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Applications De Recherche Scientifique
(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol include:
- (1R,2S,4R,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl tropate
- Other bicyclic compounds containing oxygen and nitrogen atoms
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the unique arrangement of its atoms, which can result in distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(1R,5S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-9H,1-4H2/t5-,6+,7? |
Clé InChI |
UGQYYCAVFWFHOP-MEKDEQNOSA-N |
SMILES isomérique |
C1[C@@H]2COC[C@@H](C2O)CN1 |
SMILES canonique |
C1C2COCC(C2O)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)
![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
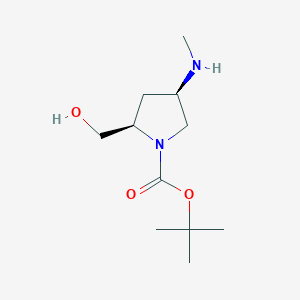
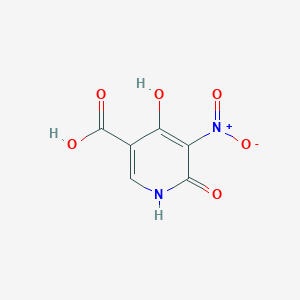
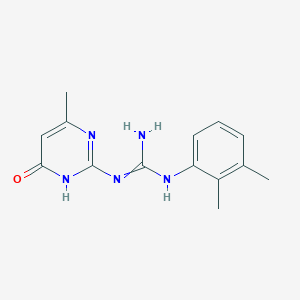
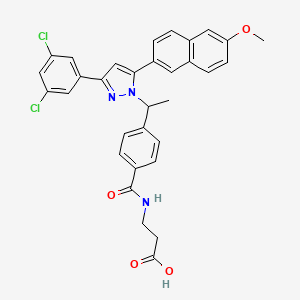

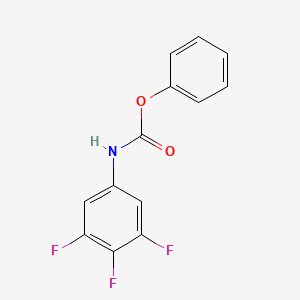


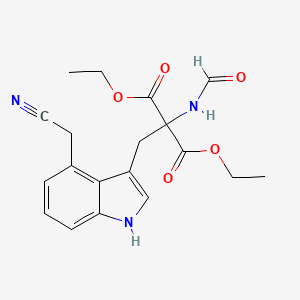
![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)
